

o-Tolunitrile chemical formula and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **o-Tolunitrile**

Cat. No.: **B042240**

[Get Quote](#)

An In-depth Technical Guide to o-Tolunitrile

For Researchers, Scientists, and Drug Development Professionals

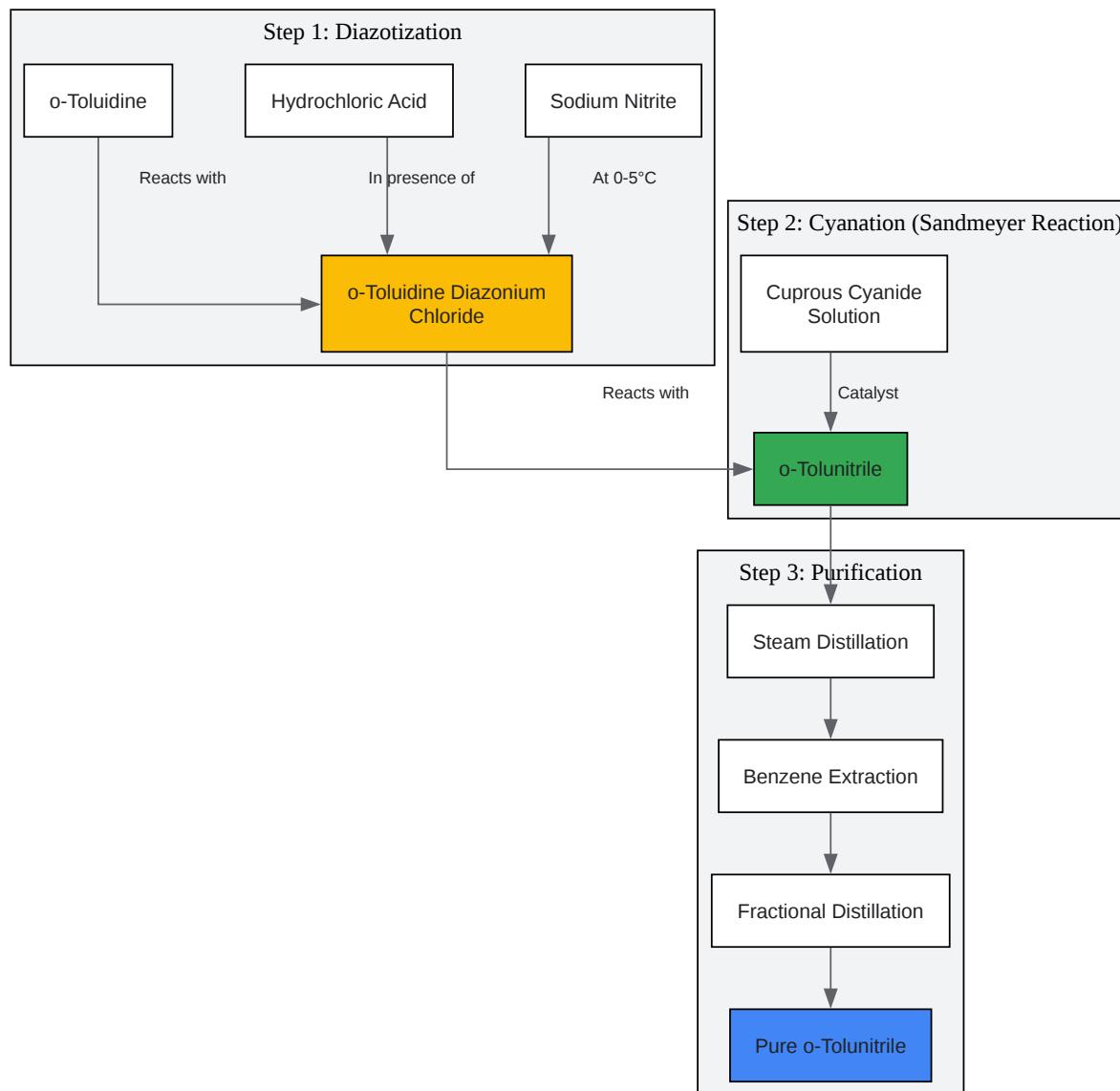
This guide provides a comprehensive overview of **o-tolunitrile** (2-methylbenzonitrile), a key aromatic nitrile intermediate in the synthesis of a wide range of industrial and pharmaceutical compounds. This document details its chemical and physical properties, outlines a standard experimental protocol for its synthesis, and illustrates key chemical pathways and processes.

Core Chemical Identity

o-Tolunitrile, also known as 2-methylbenzonitrile, is an organic compound with a nitrile group attached to the ortho position of a toluene molecule.^[1] Its chemical structure is foundational to its role as a versatile precursor in organic synthesis.

- Chemical Formula: C₈H₇N^{[2][3][4][5]}
- Molecular Weight: 117.15 g/mol ^{[3][6][7]}
- CAS Number: 529-19-1^{[2][3][5][6]}
- Synonyms: 2-Methylbenzonitrile, o-cyanotoluene, 2-cyanotoluene, o-tolyl cyanide.^{[2][3][7][8]}

Physicochemical Properties


The physical and chemical properties of **o-tolunitrile** are critical for its application in various reaction conditions. It typically appears as a colorless to slightly yellow or light blue liquid.[2][8][9] It is stable under normal storage conditions and is combustible.[8][10]

Property	Value
Melting Point	-13 °C[2][11]
Boiling Point	205 °C (at 760 mmHg)[2][4][6]
Density	0.989 g/mL at 25 °C[2][4][6]
Flash Point	82 °C (179.6 °F) - closed cup[6]
Refractive Index	n _{20/D} 1.5279[2]
Water Solubility	<0.1 g/100 mL at 17 °C[2][8]
Solubility	Miscible with alcohol and ether; slightly soluble in chloroform and methanol.[2][11]
Vapor Density	4.04 (Air = 1)
Appearance	Clear colorless to slightly yellow liquid[2][9]

Synthesis of o-Tolunitrile

o-Tolunitrile can be synthesized through various methods. The most common industrial route involves the nitration of toluene followed by further transformations.[1][9][12] Another well-established laboratory-scale synthesis is the Sandmeyer reaction, starting from o-toluidine.[11][13]

The overall workflow for the Sandmeyer reaction synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **o-Tolunitrile** via Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

This protocol details the synthesis of **o-tolunitrile** from o-toluidine, adapted from established organic synthesis procedures.[\[13\]](#)

A. Preparation of Cuprous Cyanide Solution

- Suspend cuprous chloride (prepared from 5 moles of copper sulfate) in 2 L of cold water in a 15 L crock equipped with a mechanical stirrer.
- Add a solution of 650 g (approx. 13 moles) of sodium cyanide in 1 L of water to the cuprous chloride suspension while stirring. The cuprous chloride will dissolve, accompanied by heat evolution.
- Cool the resulting mixture by surrounding the crock with cold water.

B. Diazotization of o-Toluidine

- In a 20 L crock, mix 428 g (4 moles) of o-toluidine with 1 L of commercial 28% hydrochloric acid.
- Add approximately 4 kg of cracked ice to bring the temperature of the mixture to 0°C.
- While maintaining the temperature at 0-5°C by adding more ice, slowly add a solution of 280 g (4.06 moles) of sodium nitrite in 800 cc of water with stirring. The addition should take about 15 minutes.
- Confirm the presence of free nitrous acid using starch-iodide paper.
- Cautiously neutralize the solution by adding anhydrous sodium carbonate (approx. 200 g) with constant stirring until the mixture is neutral to litmus paper.

C. Formation and Isolation of o-Tolunitrile


- Chill the previously prepared cuprous cyanide solution to 0-5°C with ice and pour 1 L of benzene on its surface.

- Slowly add the cold, neutralized diazonium solution to the cuprous cyanide-benzene mixture over about 30 minutes with vigorous stirring.
- Continue stirring for an additional 30 minutes after the addition is complete, then allow the mixture to stand overnight.
- Subject the reaction mixture to steam distillation until the distillate is free of oily drops. This will require 10-15 L of distillate.
- Separate the benzene layer from the distillate and extract the aqueous layer with two 200 cc portions of benzene.
- Combine the benzene extracts, dry with anhydrous calcium chloride, and remove the benzene by distillation.
- Fractionally distill the residue under reduced pressure. The fraction boiling at 93-95°C/20 mm is collected.
- The yield of nearly colorless **o-tolunitrile** is typically 300–330 g (64–70% of the theoretical amount).

Key Reactions and Applications

o-Tolunitrile is a valuable intermediate due to the reactivity of its nitrile group. It is widely used in the production of pharmaceuticals, agrochemicals, and dyes.[9][12] One of the fundamental reactions is its hydrolysis to form o-tolueic acid, another important chemical intermediate.[14]

The logical relationship for the hydrolysis reaction is presented below.

[Click to download full resolution via product page](#)

Caption: Hydrolysis of **o-Tolunitrile** to o-Toluic Acid.

This reaction is typically carried out by heating **o-tolunitrile** with 75% sulfuric acid at temperatures between 150-160°C.[14] The resulting o-toluic acid serves as a precursor for other fine chemicals and active pharmaceutical ingredients. The versatility of **o-tolunitrile** makes it a cornerstone compound for research and development in synthetic organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. o-Tolunitrile | 529-19-1 [chemicalbook.com]
- 3. Buy o-Tolunitrile | 529-19-1 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. teloonchem.com [teloonchem.com]
- 6. o-トルニトリル ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Methylbenzonitrile | C8H7N | CID 10721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 10. sdfine.com [sdfine.com]
- 11. o-Tolunitrile [drugfuture.com]
- 12. nbino.com [nbino.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [o-Tolunitrile chemical formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b042240#o-tolunitrile-chemical-formula-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com